1-Benzyl-4-isopropoxybenzene
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Overview
Description
1-Benzyl-4-isopropoxybenzene is an organic compound with the molecular formula C16H18O and a molecular weight of 226.32 g/mol . It is a benzene derivative where a benzyl group and an isopropoxy group are attached to the benzene ring. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-Benzyl-4-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropoxybenzyl chloride with benzyl magnesium bromide in the presence of a catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Chemical Reactions Analysis
1-Benzyl-4-isopropoxybenzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-isopropoxybenzene has several scientific research applications:
Mechanism of Action
its molecular structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking . These interactions can influence the activity of the target molecules and modulate biological pathways.
Comparison with Similar Compounds
1-Benzyl-4-isopropoxybenzene can be compared with other similar compounds, such as:
1-Benzyl-4-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which may result in different reactivity and biological activity.
1-Benzyl-4-ethoxybenzene: The ethoxy group in this compound may lead to variations in its chemical and physical properties compared to this compound.
1-Benzyl-4-propoxybenzene: The propoxy group may confer different steric and electronic effects, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-benzyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-13(2)17-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKAMSOVAMTHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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